molecular formula C12H13N3O2 B1421002 methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1217862-48-0

methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1421002
CAS RN: 1217862-48-0
M. Wt: 231.25 g/mol
InChI Key: UXSXATADWONJCE-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are commonly found in the pharmaceutical industry and have many applications such as drug-like properties and the development of new anticorrosive compounds .


Synthesis Analysis

The synthesis of novel 1-benzyl-5-methyl-1H-1,2,3-triazoles was designed, synthesized, and characterized . The compounds were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions . The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR .


Molecular Structure Analysis

The molecular structure of “methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” was fully elucidated by FT-IR, 1H NMR, 13C NMR . The empirical formula is C11H11N3O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” involve reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .

Scientific Research Applications

Comprehensive Analysis of Methyl 1-Benzyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate Applications

Pharmaceutical Synthesis: Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can serve as a precursor in the synthesis of various pharmaceutical compounds. For instance, triazole derivatives are known to be components in cephalosporin antibiotics and calcium channel blockers with potential cancer treatment applications .

Antimicrobial Agents: Triazole compounds have demonstrated significant antimicrobial properties. The synthesis and study of substituted 1,2,4-triazole analogues have shown promising antimicrobial activity, suggesting that methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate could be utilized in developing new antimicrobial agents .

Antioxidant Potential: The antioxidant potential of triazole derivatives has been explored in various studies. This implies that methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate may also exhibit antioxidant properties which can be beneficial in protecting against oxidative stress-related diseases .

Antiviral Applications: The triazole moiety is present in several antiviral pharmaceuticals. Given this context, methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate could potentially be used in the synthesis of antiviral drugs .

Catalysis: Recent progress in catalytic synthesis has shown that triazoles can be synthesized through metal-free organocatalytic processes. This suggests that methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate might find applications in catalysis to facilitate various chemical reactions .

Alzheimer’s Disease Research: Triazole derivatives have been designed to target enzymes associated with Alzheimer’s Disease (AD). Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate could potentially be used in multi-target directed ligands (MTDLs) for AD research and therapy development .

Mechanism of Action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.

properties

IUPAC Name

methyl 1-benzyl-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(12(16)17-2)13-14-15(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXATADWONJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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